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COPPER II DIMETHYLAMINOETHOXIDE

Chemical Vapor Deposition Copper Metallization Precursor Volatility

Cu(dmae)₂ is the historically validated benchmark for copper CVD. Unlike Cu(dmap)₂, its unsubstituted ligand system undergoes continuous thermal decomposition enabling rapid, non-self-limited film growth at 150–270°C. This makes it ideal for high-throughput CVD reactors and seed layer deposition on low-thermal-budget substrates (polymers, III-V semiconductors). With well-defined operational parameters (source 90–98°C, substrate 200–210°C), it is the proven, widely available precursor for process qualification and copper metallization R&D.

Molecular Formula C8H20CuN2O2
Molecular Weight 239.8 g/mol
CAS No. 41119-18-0
Cat. No. B1627359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOPPER II DIMETHYLAMINOETHOXIDE
CAS41119-18-0
Molecular FormulaC8H20CuN2O2
Molecular Weight239.8 g/mol
Structural Identifiers
SMILESCN(C)CC[O-].CN(C)CC[O-].[Cu+2]
InChIInChI=1S/2C4H10NO.Cu/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2
InChIKeyDWAKBHGVYLLUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper II Dimethylaminoethoxide (CAS 41119-18-0): A Foundational Aminoalkoxide Precursor for CVD and ALD Copper Metallization


Copper(II) dimethylaminoethoxide, commonly abbreviated as Cu(dmae)₂, is a copper(II) aminoalkoxide complex utilized as a volatile molecular precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper-containing thin films [1]. This compound class is essential for fabricating conductive interconnects in microelectronics. Cu(dmae)₂ is historically significant as one of the first copper aminoalkoxides employed for metal deposition, first reported in 1993 for growth on strontium titanate substrates [2]. It is characterized as a solid with a melting point of 184–185 °C (with decomposition) and a boiling point of 80 °C at 10⁻⁴ mmHg, indicating its volatility suitable for vapor-phase transport .

Why Copper II Dimethylaminoethoxide Cannot Be Arbitrarily Substituted by Other Copper Aminoalkoxides


Copper aminoalkoxide precursors, while sharing a general ligand class, exhibit distinct thermal decomposition pathways and volatilities that critically impact film purity and deposition process windows. A key differentiating factor is the ligand's substitution pattern. For instance, the addition of a methyl group at the β-position, as in bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂), prevents aldehyde formation during thermolysis, thereby arresting continuous thermal decomposition and enabling true self-limiting ALD behavior [1]. In contrast, the unsubstituted Cu(dmae)₂ ligand system undergoes a different thermal dehydrogenation mechanism, leading to a propensity for non-self-limited growth (i.e., a CVD component) at similar temperatures [2]. This mechanistic divergence means that Cu(dmae)₂ is not a drop-in replacement for Cu(dmap)₂ in processes requiring strict ALD self-limitation, and vice versa for processes optimized around the specific volatility and decomposition temperature of Cu(dmae)₂. The following evidence guide quantifies these critical performance gaps.

Copper II Dimethylaminoethoxide: Quantified Differentiation in Vapor Deposition Performance


Cu(dmae)₂ Enables Lower Process Temperatures Compared to β-Diketonate Precursors

Cu(dmae)₂ demonstrates a significant reduction in the required deposition temperature for copper film formation when compared to the widely used copper(II) β-diketonate precursor, Cu(dpm)₂. While Cu(dmae)₂ yields copper films at process temperatures between 150 °C and 270 °C [1], Cu(dpm)₂ requires significantly higher temperatures for pyrolysis, with copper film formation observed at approximately 330 °C [2]. This lower thermal budget is a key differentiator for integration with temperature-sensitive substrates and materials.

Chemical Vapor Deposition Copper Metallization Precursor Volatility

Comparative Volatility Profile: Cu(dmae)₂ Exhibits a Distinct Sublimation Window

The volatility of Cu(dmae)₂ is a defined parameter for its use in vapor deposition, with an optimal precursor delivery temperature identified between 90 °C and 98 °C for sustained vapor transport [1]. In comparison, a later-generation aminoalkoxide, Cu(dmap)₂, is reported to be volatilized at a lower temperature of 70 °C for its ALD process [2]. This data quantifies that Cu(dmae)₂ requires a moderately higher source temperature, which influences bubbler design and delivery line heating requirements.

Precursor Delivery Vapor Pressure Atomic Layer Deposition

Thermal Stability Differentiation: Cu(dmae)₂ vs. Structurally Modified Aminoalkoxides

The thermal stability of Cu(dmae)₂ is foundational to its use in CVD but is a key point of differentiation from analogs designed for ALD. Cu(dmae)₂ undergoes thermal decomposition between 150 °C and 270 °C to deposit copper films [1]. In contrast, the β-substituted analog, Cu(dmap)₂, is designed with a higher thermal stability to prevent premature decomposition, thereby enabling self-limited ALD growth up to ~200–230 °C before a CVD component emerges [2]. The lower thermal stability of Cu(dmae)₂ makes it inherently more suited for CVD processes where continuous thermal decomposition is the intended growth mechanism.

Thermal Stability ALD Window Precursor Design

Historical and Commercial Accessibility Advantage of Cu(dmae)₂

As one of the first copper aminoalkoxides used for metal deposition, first reported in 1993 [1], Cu(dmae)₂ benefits from a longer commercial history and a well-established synthetic pathway compared to newer, more specialized precursors. This historical precedence typically translates to broader commercial availability and a more robust supply chain from multiple vendors. While quantitative pricing data is proprietary, the simpler ligand (dimethylaminoethanol) and long-standing production history suggest a lower cost basis relative to precursors with complex, custom-synthesized ligands like amidinates or β-ketoiminates [2].

Supply Chain Precursor Availability Cost-Effectiveness

Optimized Application Scenarios for Copper II Dimethylaminoethoxide Based on Quantified Performance


Thermal CVD of Copper Seed Layers on Temperature-Sensitive Substrates

The ability of Cu(dmae)₂ to deposit copper films at temperatures as low as 150 °C makes it a suitable candidate for forming conductive seed layers on substrates with limited thermal budgets [1]. This includes polymers, flexible electronics, and certain III-V semiconductors where higher-temperature processes (e.g., using Cu(dpm)₂ at ~330 °C) would cause irreversible damage [2]. The process can be tuned between 150 °C and 270 °C to optimize film morphology without exceeding the substrate's tolerance.

Academic and Industrial R&D for CVD Copper Process Development

Given its well-documented properties, broad commercial availability, and status as a benchmark aminoalkoxide precursor, Cu(dmae)₂ is an ideal starting material for research and development of new CVD copper processes [3]. Its predictable thermal decomposition behavior and moderate volatility (requiring a source temperature of 90–98 °C) [3] allow researchers to establish baseline processes on standard CVD tools before potentially migrating to more expensive or specialized precursors.

Direct-Write Metallization and Nanoparticle Synthesis

Cu(dmae)₂ has been demonstrated as an effective precursor for solution-based direct-write techniques, such as capillary bridge printing, to create copper interconnects [4]. The precursor, dissolved in low-boiling alcohols, can be printed and subsequently annealed at relatively low temperatures (~200 °C) to yield conductive copper features. This application leverages the compound's solubility and relatively low decomposition temperature, which are critical for converting the precursor in situ without damaging the printed substrate.

High-Volume Manufacturing Processes Optimized for CVD Kinetics

For established semiconductor manufacturing lines that utilize thermal CVD for copper metallization, Cu(dmae)₂ represents a historically validated and reliable precursor choice. Its lower thermal stability, which promotes continuous thermal decomposition (CVD) rather than self-limited ALD [5], is an advantage in high-throughput CVD reactors where rapid film growth is prioritized. The operational parameters, including a source temperature of 90–98 °C and a substrate temperature of 200–210 °C, are well-defined for tool qualification [3].

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